molecular formula C14H19ClFNO2 B8032168 Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate CAS No. 1881291-03-7

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate

Cat. No.: B8032168
CAS No.: 1881291-03-7
M. Wt: 287.76 g/mol
InChI Key: OVRHKILQDQKWDH-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a 4-chloro-3-fluorophenyl group, and a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate typically involves the reaction of 4-chloro-3-fluoroaniline with tert-butyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloro-3-fluoroaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl N-(4-chloro-3-fluorophenyl)carbamate.

    Step 2: The intermediate is then reacted with propylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to form the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxidized carbamate derivatives.

    Reduction: Formation of reduced carbamate derivatives.

    Hydrolysis: Formation of 4-chloro-3-fluoroaniline and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate
  • Tert-butyl N-(3-fluorophenyl)-N-propylcarbamate
  • Tert-butyl N-(4-chloro-3-methylphenyl)-N-propylcarbamate

Uniqueness

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO2/c1-5-8-17(13(18)19-14(2,3)4)10-6-7-11(15)12(16)9-10/h6-7,9H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRHKILQDQKWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=C(C=C1)Cl)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140491
Record name Carbamic acid, N-(4-chloro-3-fluorophenyl)-N-propyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881291-03-7
Record name Carbamic acid, N-(4-chloro-3-fluorophenyl)-N-propyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881291-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-chloro-3-fluorophenyl)-N-propyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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